molecular formula C9H8BrN3 B132235 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine CAS No. 155630-03-8

5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

Cat. No.: B132235
CAS No.: 155630-03-8
M. Wt: 238.08 g/mol
InChI Key: WCKNBUSVKFPHEW-UHFFFAOYSA-N
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Description

5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine: is a heterocyclic compound that contains both pyrrole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine typically involves the bromination of 3-(1H-pyrrol-1-yl)pyridin-2-amine. This can be achieved through various methods, including the use of brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimization for larger scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridin-2-amines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism by which 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine exerts its effects is not fully understood. it is believed to interact with molecular targets through its pyrrole and pyridine rings, which can form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins .

Comparison with Similar Compounds

    3-(1H-pyrrol-1-yl)pyridin-2-amine: Lacks the bromine atom, which can affect its reactivity and interactions.

    5-Chloro-3-(1H-pyrrol-1-yl)pyridin-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    5-Fluoro-3-(1H-pyrrol-1-yl)pyridin-2-amine: Contains a fluorine atom, which can influence its biological activity.

Uniqueness: The presence of the bromine atom in 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine makes it unique compared to its analogs. Bromine is a larger and more polarizable atom, which can enhance the compound’s reactivity and ability to participate in various chemical reactions .

Properties

IUPAC Name

5-bromo-3-pyrrol-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-5-8(9(11)12-6-7)13-3-1-2-4-13/h1-6H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKNBUSVKFPHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(N=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435356
Record name 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155630-03-8
Record name 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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